molecular formula C21H18N2O6 B15213552 2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide CAS No. 87367-86-0

2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide

Cat. No.: B15213552
CAS No.: 87367-86-0
M. Wt: 394.4 g/mol
InChI Key: ASFQATAUKWCPMA-UHFFFAOYSA-N
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Description

3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) is a complex organic compound characterized by its unique structure, which includes two pyrrolidine-2,5-dione groups connected by a methylenebis(oxy) bridge to a 4,1-phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) typically involves a multi-step process. One common method starts with the reaction of 4,1-phenylene bis(oxy) methylene with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(1-(isopropylamino)propan-2-ol): This compound shares a similar core structure but includes additional functional groups that confer different properties.

    3,3’-((Oxybis(methylene))bis(4,1-phenylene))bis(1-(isopropylamino)propan-2-ol): Another related compound with variations in the connecting groups, leading to distinct chemical and physical properties.

Uniqueness

The uniqueness of 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) lies in its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

87367-86-0

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

3-[4-[[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]methoxy]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18N2O6/c24-18-9-16(20(26)22-18)12-1-5-14(6-2-12)28-11-29-15-7-3-13(4-8-15)17-10-19(25)23-21(17)27/h1-8,16-17H,9-11H2,(H,22,24,26)(H,23,25,27)

InChI Key

ASFQATAUKWCPMA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCOC3=CC=C(C=C3)C4CC(=O)NC4=O

Origin of Product

United States

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